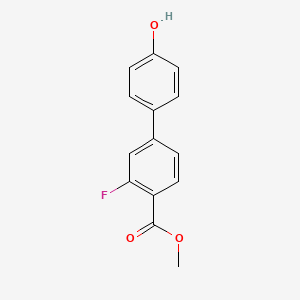

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSJVOZOBDGNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598564 | |

| Record name | Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-78-1 | |

| Record name | Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Pathway Development

Retrosynthetic Analysis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions) to reveal potential synthetic pathways. amazonaws.comresearchgate.net

The most logical and strategic disconnection for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is the central aryl-aryl C-C bond. bham.ac.uk This is a common strategy for biaryl compounds as numerous methods exist for their construction. acs.orgchemrxiv.org This disconnection simplifies the target molecule into two key aromatic synthons.

Primary Disconnection Strategy:

This disconnection leads to two idealized fragments, or synthons: a 4-hydroxyphenyl synthon and a 3-fluoro-4-methoxycarbonylphenyl synthon. scitepress.org The polarity of these synthons can be assigned in two ways, leading to different sets of practical synthetic equivalents (reagents).

Table 1: Key Synthetic Intermediates from Primary Disconnection

| Synthon Pair | Synthetic Equivalent 1 (Nucleophile) | Synthetic Equivalent 2 (Electrophile) | Corresponding Reaction Type |

|---|---|---|---|

| Pair A | 4-Hydroxyphenylboronic acid | Methyl 2-fluoro-4-halobenzoate (X = Br, I) | Suzuki Coupling |

| Pair B | (4-Hydroxyphenyl)trialkylstannane | Methyl 2-fluoro-4-halobenzoate (X = Br, I) | Stille Coupling |

| Pair C | 4-Halophenol (X = Br, I) | (2-Fluoro-4-methoxycarbonylphenyl)boronic acid | Suzuki Coupling |

| Pair D | 4-Phenol | Methyl 2-fluoro-4-halobenzoate (X = Br, I) | Direct C-H Arylation |

These intermediates are the cornerstones for building the target molecule, with palladium-catalyzed cross-coupling reactions being the most prevalent forward synthetic operations. organic-chemistry.org

Functional Group Interconversion (FGI) is a crucial aspect of synthetic planning, allowing for the introduction or modification of functional groups at strategic points in the synthesis to facilitate desired reactions or avoid unwanted side reactions. researchgate.net

In the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, several FGIs might be considered:

Protection of the Phenolic Hydroxyl Group: The phenol's hydroxyl group is acidic and can interfere with certain organometallic reagents or bases used in coupling reactions. amazonaws.com Therefore, a common strategy is to protect it as an ether (e.g., methoxy (B1213986) or benzyloxy group) or a silyl ether. This protecting group is then removed in the final step of the synthesis.

Formation of the Ester: The methoxycarbonyl group could be introduced via Fischer esterification of the corresponding carboxylic acid (2-fluoro-4-carboxyphenyl) fragment before the key C-C bond formation. This avoids subjecting the final product to potentially harsh esterification conditions.

Generation of Boronic Acids: Arylboronic acids are not always commercially available. They are typically prepared from the corresponding aryl halides via lithiation followed by reaction with a trialkyl borate (B1201080), or through palladium-catalyzed reactions with bis(pinacolato)diboron. organic-chemistry.org

Contemporary Synthetic Routes to 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Modern synthetic chemistry offers a variety of powerful tools for constructing C-C bonds, particularly the biaryl linkage central to the target molecule.

Palladium-catalyzed cross-coupling reactions are among the most important and versatile transformations in organic synthesis. researchgate.net Reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings are highly effective for forming aryl-aryl bonds with excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a particularly powerful choice, involving the reaction of an organoboron compound with an organohalide. mdpi.com For this specific target, the reaction would typically couple (2-fluoro-4-methoxycarbonylphenyl)boronic acid with a 4-halophenol (or its protected form).

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Arylboronic Acid | Catalyst / Pre-catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Methyl 2-fluoro-4-bromobenzoate | 4-(methoxyphenyl)boronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |

These reactions offer a reliable and high-yielding route to the biaryl core of the molecule. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high efficiency and preventing side reactions. mdpi.com

In recent years, direct arylation via C-H bond activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov This approach avoids the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or stannane). acs.org

A potential direct arylation route to 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol could involve the palladium-catalyzed coupling of a protected phenol (B47542) (like anisole) directly with methyl 2-fluoro-4-halobenzoate. While potentially more efficient, these reactions can sometimes face challenges with regioselectivity. researchgate.net

Other C-C bond-forming reactions for biaryl synthesis include nickel-catalyzed couplings, which can be effective for less reactive aryl chlorides, and copper-mediated Ullmann-type reactions, though these often require harsher conditions. nih.gov

Synthetic strategies can be broadly categorized as either linear or convergent. nih.gov

Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them at a late stage. nih.govresearchgate.net

Optimization of Reaction Conditions and Process Intensification

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. cetjournal.itcetjournal.it In the context of synthesizing pharmaceutical intermediates like 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, this involves a transition from traditional batch processing to more controlled and efficient systems, such as continuous flow chemistry. pharmafeatures.compharmasalmanac.com This shift allows for superior control over critical process parameters, including temperature and mixing, which often leads to higher yields, improved selectivity, and simpler purification processes. pharmasalmanac.com

The heart of the Suzuki-Miyaura cross-coupling reaction is the palladium catalyst. The choice of the palladium source and, crucially, the associated ligands, dictates the reaction's efficiency, scope, and applicability. While early iterations of the reaction used simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern catalysis employs a wide array of sophisticated systems to handle challenging substrates. mdpi.com

Common palladium pre-catalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladacycles. rsc.orgnih.gov The active Pd(0) species is often generated in situ. The ligand's role is to stabilize the palladium center, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and influence the rate of transmetallation. For biaryl synthesis, phosphine-based ligands are prevalent. Trialkylphosphines, such as tri-tert-butylphosphine, have proven to be particularly effective for a wide range of cross-coupling reactions. researchgate.net The design of these catalyst systems is critical for achieving high turnover numbers (TON) and turnover frequencies (TOF), ensuring catalyst efficiency. nih.gov

Below is a table summarizing representative catalyst systems used in Suzuki-Miyaura reactions for the formation of biaryl compounds.

| Catalyst System Component | Example | General Role & Impact on Biaryl Synthesis | Citation |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Versatile and commonly used in a wide range of coupling reactions. | rsc.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃) | A standard, versatile phosphine (B1218219) ligand used in many coupling reactions, including the synthesis of furan-based biaryls. | mdpi.com |

| Ligand | Tri-tert-butylphosphine (P(tBu)₃) | A bulky, electron-rich ligand that promotes oxidative addition and is effective for coupling sterically hindered or less reactive substrates. | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid partner for the transmetallation step. A common, effective, and mild base. | rsc.org |

| Base | Potassium Phosphate (K₃PO₄) | Often used for challenging couplings; its strength and nature can significantly influence reaction yield. | nih.gov |

The choice of solvent is a critical parameter that influences substrate solubility, reaction kinetics, and product isolation. Traditional Suzuki-Miyaura couplings often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or ethereal solvents such as 1,4-dioxane. nih.govnih.gov However, due to toxicity and environmental concerns associated with these solvents, significant research has focused on identifying greener alternatives. researchgate.net

Aqueous solvent systems, particularly mixtures of ethanol and water, have been shown to be highly effective, often providing better yields than traditional organic solvents like toluene or DMF. aidic.itnih.gov The use of water as a solvent is highly desirable from a green chemistry perspective. nih.gov Temperature is another key variable; while some modern catalyst systems can operate at room temperature, many reactions require heating to achieve reasonable rates and conversions, with temperatures often ranging from 60 °C to 125 °C. aidic.itresearchgate.net Optimization studies have shown that for certain substrates, a temperature of 125 °C can lead to high yields in a very short reaction time of just 5 minutes. researchgate.net

The following table outlines various solvents and their typical temperature ranges for Suzuki-Miyaura reactions.

| Solvent System | Typical Temperature Range | Advantages & Considerations | Citation |

| 1,4-Dioxane | 80 - 110 °C | Good solubility for many organic substrates; commonly used. | nih.gov |

| Ethanol/Water Mixture | 60 - 80 °C | Environmentally friendly, non-toxic, and can lead to excellent yields. Optimal ratios (e.g., 3:1 ethanol/water) are key. | aidic.itnih.gov |

| Acetonitrile/Water Mixture | 100 - 125 °C | Can facilitate very rapid reactions at elevated temperatures under microwave irradiation. | researchgate.net |

| Toluene | 80 - 110 °C | Traditional solvent for cross-coupling; effective but has environmental and health concerns. | nih.gov |

After the synthetic transformation is complete, a robust isolation and purification strategy is necessary to obtain the target compound, 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, with high purity. A typical workup for a Suzuki-Miyaura reaction involves quenching the reaction, followed by extraction and purification.

The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. sandiego.edu The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product. To remove palladium catalyst residues and other impurities, the solution may be filtered through a pad of a filter aid like Celite or silica gel before concentration. sandiego.edu

Purification of the final biaryl compound and any intermediates is commonly achieved through recrystallization or column chromatography. researchgate.net Recrystallization from a suitable solvent system, such as hexanes and methanol (B129727), can be a highly effective method for obtaining crystalline, high-purity solids. sandiego.edu For non-crystalline products or for separating closely related impurities, silica gel column chromatography is the method of choice. researchgate.net

Green Chemistry Principles in the Synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. youtube.com These principles are highly relevant to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). pharmafeatures.com

A major focus of green chemistry is the replacement of hazardous solvents with environmentally benign alternatives. youtube.com As mentioned previously, traditional solvents like DMF, DMAc, and NMP are now considered undesirable due to their toxicity. researchgate.net Research has demonstrated that greener solvents can be successfully employed in palladium-catalyzed couplings.

Water is an ideal green solvent, and its use in Suzuki-Miyaura reactions, often with a co-solvent like ethanol, is well-established. nih.govnih.gov Other green solvents that have been successfully used include cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), and 2-methyltetrahydrofuran (2-MeTHF). nih.govrsc.org The use of water-soluble catalysts can further enhance the green credentials of a process by allowing for catalyst recycling and easy product separation. rsc.orgresearchgate.net The development of protocols that work under mild, room-temperature conditions also contributes to a more sustainable process by reducing energy consumption. rsc.org

Waste Minimization Strategies

In the pursuit of sustainable and environmentally responsible chemical manufacturing, the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is increasingly being scrutinized through the lens of green chemistry. The primary objective is to develop synthetic pathways that are not only efficient in terms of yield but also minimize the generation of hazardous waste. Key strategies in this endeavor focus on maximizing atom economy, utilizing greener solvents, implementing recyclable catalysts, and optimizing processes to reduce byproduct formation.

A significant area of focus for waste minimization in the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, which is often synthesized via Suzuki-Miyaura cross-coupling reactions, is the principle of atom economy . This principle aims to maximize the incorporation of all materials used in the process into the final product. Traditional coupling reactions can generate stoichiometric amounts of inorganic salts as byproducts, leading to a lower atom economy. Research is directed towards developing alternative coupling methods or optimizing existing ones to ensure that a higher percentage of the reactants' atoms are incorporated into the desired biaryl structure.

The selection of solvents plays a crucial role in the environmental impact of a synthetic process. Many traditional cross-coupling reactions employ volatile and often toxic organic solvents like toluene, THF, or DMF. A key waste minimization strategy is the substitution of these hazardous solvents with greener alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and readily available nature. While the solubility of organic substrates in water can be a challenge, the use of phase transfer agents, surfactants, or hydrophilic ligands can facilitate reactions in aqueous media. researchgate.net Ethanol, being a renewable and less toxic solvent, also presents a viable alternative. nih.gov Studies have shown that solvents like isobutyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) are also considered more environmentally friendly options for Suzuki-Miyaura couplings. acs.org The ideal solvent choice not only reduces the direct environmental impact but also simplifies product isolation and reduces the energy required for solvent removal and recycling.

Table 1: Comparison of Solvents for Green Synthesis

| Solvent | Environmental Considerations | Applicability in Suzuki-Miyaura Coupling |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available | High, often requires phase transfer catalysts or specialized ligands |

| Ethanol | Renewable, biodegradable, low toxicity | Good, suitable for a range of substrates |

| i-PrOAc | Recommended green solvent, good performance | High, identified as an environmentally friendly option |

| Toluene | Volatile organic compound (VOC), toxic | Traditionally used, being replaced by greener alternatives |

| DMF | Toxic, high boiling point, difficult to remove | Traditionally used, significant environmental concerns |

Table 2: Recyclable Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst System | Support Material | Key Advantages | Recyclability |

|---|---|---|---|

| Pd/G-COOH | COOH-modified graphene | High catalytic activity and versatility | Good, reusable for multiple cycles |

| Pd/Fe3O4 | Magnetic nanoparticles | Easy separation using an external magnet | Excellent, multiple reuses with minimal leaching |

| LaF3·Pd | Lanthanum(III) fluoride | Effective in aqueous media | High, demonstrated for seven consecutive runs |

Chemical Reactivity and Derivatization Studies

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization, offering pathways to ethers, esters, and more complex structures through various reactions.

The phenolic hydroxyl group can be readily alkylated or acylated to produce the corresponding ethers and esters.

O-Alkylation: This transformation is typically achieved under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. Standard methods like the Williamson ether synthesis, employing a base such as potassium carbonate or sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide), are applicable. For more complex or acid-sensitive substrates, milder alkylating agents like dialkyl carbonates can be used at elevated temperatures. google.commdpi.com The choice of solvent and base is crucial to control the reaction rate and minimize side reactions. The alkylation of phenols can be influenced by factors such as the acidity of the phenol and the nature of the alkylating agent. researchgate.net

O-Acylation: The synthesis of phenyl esters from 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol can be accomplished by reacting it with acylating agents like acid chlorides or anhydrides. ucalgary.ca This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which neutralizes the acid byproduct and can enhance the nucleophilicity of the phenol. ucalgary.ca Phase-transfer catalysis (PTC) offers a highly efficient method for the O-acylation of phenols, allowing for rapid reactions at low temperatures with high yields, even with equimolar amounts of reactants. lew.roingentaconnect.com This technique avoids the need for strictly anhydrous conditions and simplifies product isolation. lew.ro

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Transformation | Typical Reagents | General Conditions | Expected Product |

|---|---|---|---|

| O-Alkylation (Williamson) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaH) | Inert solvent (e.g., DMF, Acetone), RT to reflux | 4-(3-Fluoro-4-methoxycarbonylphenyl)alkoxybenzene |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | 4-(3-Fluoro-4-methoxycarbonylphenyl)phenyl acetate (B1210297) |

| O-Acylation (PTC) | Acyl chloride, NaOH (aq), Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., CH₂Cl₂/H₂O), 0°C | 4-(3-Fluoro-4-methoxycarbonylphenyl)phenyl acetate |

The oxygen atom of the phenolic hydroxyl group, with its lone pairs of electrons, can act as a donor to coordinate with a wide variety of metal ions. columbia.edu Upon deprotonation, the resulting phenoxide is an even stronger ligand. This allows 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol to participate in the formation of metal-phenolate complexes. nih.gov These complexes can exhibit diverse structures and properties depending on the metal ion, the stoichiometry, and the presence of other ligands. psu.edumdpi.com The coordination can stabilize different oxidation states of the metal. psu.edu While phenols themselves are generally weak ligands, their coordination to a metal center can induce O-H bond weakening, facilitating proton-coupled electron transfer (PCET) processes. rsc.org The resulting metal complexes can have applications in catalysis and materials science. mdpi.com

Phenols can undergo oxidative coupling reactions to form C-C or C-O bonds, leading to the synthesis of biphenols, polyphenols, or poly(phenylene oxide)s. wikipedia.org These reactions are often catalyzed by transition metal complexes (e.g., iron, copper, vanadium) or mediated by stoichiometric oxidants like hypervalent iodine reagents. wikipedia.orgacs.org The reaction proceeds through the formation of a phenoxy radical intermediate. researchgate.net For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, oxidative coupling would likely occur at the ortho position to the hydroxyl group, leading to the formation of a C2-symmetric dimer. cnr.it However, the reaction can be complex, with potential for over-oxidation since the biphenol product is often more easily oxidized than the starting phenol. nih.govnih.gov Controlling the regioselectivity (ortho-ortho vs. ortho-para coupling) and preventing unwanted side reactions are key challenges in these transformations. nih.gov

Transformations Involving the Methoxycarbonyl Moiety

The methoxycarbonyl group is a versatile handle for chemical modification, allowing access to carboxylic acids, alcohols, and their subsequent derivatives.

The methyl ester of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol can be hydrolyzed to the corresponding carboxylic acid, 4-(3-Fluoro-4-carboxyphenyl)phenol. This transformation is most commonly achieved through saponification, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. organicchemistrytutor.commasterorganicchemistry.comoperachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. organicchemistrytutor.com While generally robust, the hydrolysis of sterically hindered esters can be challenging and may require harsher conditions, such as higher temperatures or the use of co-solvents. arkat-usa.orgpsu.edu The presence of the ortho-fluoro substituent is not expected to provide significant steric hindrance in this case, but electronic effects could influence the reaction rate. researchgate.net Alternative mild methods for the hydrolysis of hindered esters in non-aqueous media have also been developed. arkat-usa.orgresearchgate.net

The methoxycarbonyl group can be reduced to a primary alcohol, yielding 4-(3-Fluoro-4-(hydroxymethyl)phenyl)phenol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent like THF or diethyl ether. It is important to note that LiAlH₄ will also deprotonate the acidic phenolic hydroxyl group, consuming an extra equivalent of the reagent. A final aqueous workup is necessary to neutralize the reaction and protonate the resulting alkoxides to form the diol. Nitriles and esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H). ncert.nic.in

The resulting benzylic alcohol can be further modified. Derivatization is a technique used to modify a molecule to make it more suitable for analysis or to introduce new functionalities. numberanalytics.comgcms.czjfda-online.com For instance, the hydroxymethyl group can be converted into a halomethyl group (e.g., using SOCl₂ or PBr₃) or oxidized to an aldehyde. These derivatives serve as key intermediates for introducing further chemical diversity. google.com

Table 2: Transformations of the Methoxycarbonyl Group

| Transformation | Typical Reagents | General Conditions | Expected Product |

|---|---|---|---|

| Ester Hydrolysis (Saponification) | 1. NaOH or KOH (aq) 2. HCl (aq) | Heat/reflux in H₂O/alcohol mixture | 4-(3-Fluoro-4-carboxyphenyl)phenol |

| Ester Reduction | 1. LiAlH₄ 2. H₃O⁺ workup | Anhydrous ether (e.g., THF), 0°C to RT | 4-(3-Fluoro-4-(hydroxymethyl)phenyl)phenol |

Compound Index

| Compound Name |

|---|

| 4-(3-Fluoro-4-carboxyphenyl)phenol |

| 4-(3-Fluoro-4-(hydroxymethyl)phenyl)phenol |

| 4-(3-Fluoro-4-methoxycarbonylphenyl)alkoxybenzene |

| 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol |

| 4-(3-Fluoro-4-methoxycarbonylphenyl)phenyl acetate |

| Acetyl chloride |

| Benzoyl chloride |

| Dansyl chloride |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethyl bromide |

| Lithium aluminum hydride |

| Methyl iodide |

| Potassium carbonate |

| Potassium hydroxide |

| Pyridine |

| Sodium hydride |

| Sodium hydroxide |

| Triethylamine |

Reactivity of the Fluoro Substituent and Aromatic Ring

The electronic properties of the substituents on both aromatic rings govern the regioselectivity of further transformations. The phenol-bearing ring is activated towards electrophilic attack, while the other ring, bearing both a fluoro and a methoxycarbonyl group, is predisposed to nucleophilic substitution.

The fluorine atom is positioned ortho to an electron-withdrawing methoxycarbonyl group, making it a suitable leaving group for nucleophilic aromatic substitution (SNAr). acgpubs.orgmasterorganicchemistry.comlibretexts.org This reaction is facilitated by the ability of the carbonyl group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Thus, reacting 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol with strong nucleophiles can lead to the displacement of the fluoride.

For this to occur, the phenolic hydroxyl group typically requires protection (e.g., as a methyl or benzyl (B1604629) ether) to prevent it from acting as a competing nucleophile or being deprotonated under basic reaction conditions. Following protection, treatment with nucleophiles such as alkoxides, amines, or thiolates can yield a variety of derivatives. For example, reaction with sodium methoxide (B1231860) would yield the corresponding 3-methoxy derivative, while reaction with morpholine (B109124) could furnish the 3-morpholinyl product. The rate of these substitutions generally follows the order F > Cl > Br > I for the leaving group. masterorganicchemistry.com

Electrophilic aromatic substitution (SEAr) will preferentially occur on the electron-rich phenol-bearing ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted by the other phenyl ring, electrophilic attack will be directed to the two equivalent ortho positions (positions 3' and 5').

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent would yield 4-(3-Fluoro-4-methoxycarbonylphenyl)-2,6-dibromophenol.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid leads to the introduction of nitro groups at the 3' and 5' positions. libretexts.orglibretexts.org

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would also result in substitution at the positions ortho to the hydroxyl group.

The other ring is strongly deactivated towards electrophilic attack due to the presence of the meta-directing methoxycarbonyl group and the deactivating (though ortho, para-directing) fluoro substituent.

Directed ortho metalation (DoM) offers a powerful method for regioselective functionalization. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org In the case of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, the phenolic hydroxyl group is the most potent directing group. After deprotonation with a strong base like n-butyllithium, the resulting phenoxide directs lithiation to the ortho positions (3' and 5'). Quenching the resulting aryllithium species with an electrophile allows for the introduction of a wide range of substituents.

To achieve metalation on the other ring, the phenol group would first need to be protected with a group that is not a strong director itself. Subsequently, the methoxycarbonyl group could potentially direct metalation, although it is considered a weaker directing group. organic-chemistry.org A more effective strategy might involve converting the ester to a stronger directing group, such as a tertiary amide. The fluorine atom can also influence the site of metalation. organic-chemistry.org

Table 2: Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Target Ring | Key Directing Group | Predicted Position of Substitution |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro-methoxycarbonyl-phenyl ring | -COOCH₃ (activating for SNAr) | Position 3 (Displacement of -F) |

| Electrophilic Aromatic Substitution (SEAr) | Hydroxy-phenyl ring | -OH (activating, o,p-directing) | Positions 3' and 5' |

| Directed Ortho Metalation (DoM) | Hydroxy-phenyl ring | -O⁻ (strong directing group) | Positions 3' and 5' |

Computational and Theoretical Investigations of 4 3 Fluoro 4 Methoxycarbonylphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be employed to determine its optimized molecular geometry. scispace.comepstem.net This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. scispace.com

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack. In 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, the phenolic hydroxyl group and the carbonyl oxygen of the methoxycarbonyl group are expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be electron-poor. The fluorine atom, due to its high electronegativity, would also significantly influence the electron distribution in the phenyl ring to which it is attached.

Table 1: Calculated Geometric Parameters for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol using DFT (Illustrative)

| Parameter | Value |

| C-F Bond Length | 1.35 Å |

| C-O (Phenol) Bond Length | 1.36 Å |

| O-H (Phenol) Bond Length | 0.96 Å |

| C=O (Ester) Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.34 Å |

| Dihedral Angle (between the two phenyl rings) | 35-45° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

The presence of a single bond connecting the two phenyl rings in 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. By systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step, a potential energy surface can be generated. wayne.edu

This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations and the energy barriers that separate them. wayne.edu For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, the most stable conformation is likely to be non-planar, with a specific dihedral angle between the phenyl rings that minimizes steric hindrance between the atoms of the two rings. Studies on similar bi-aryl compounds have shown that different conformers can be thermodynamically stable. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. nih.gov For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. scispace.comnih.gov This analysis helps in understanding which parts of the molecule are most involved in chemical reactions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering insights into the dynamic processes such as conformational changes and interactions with a solvent. nih.gov

MD simulations are particularly useful for studying how a molecule like 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol behaves in a solvent, a process known as solvation dynamics. nih.gov These simulations can reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonds. nih.gov

For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol in an aqueous solution, MD simulations could be used to study the hydration of the polar phenolic hydroxyl and methoxycarbonyl groups, as well as the more hydrophobic regions of the molecule. The presence of the fluorine atom is known to affect local hydration, with the C-F group generally considered to be hydrophobic. nih.gov Understanding these interactions is important for predicting the solubility and transport properties of the compound.

While quantum chemical calculations can identify stable conformations, MD simulations can explore the conformational flexibility of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol in real-time. These simulations can show how the molecule transitions between different conformations and can be used to calculate the free energy barriers associated with these changes, such as the rotational barrier around the bond connecting the two phenyl rings. This information provides a more complete picture of the molecule's dynamic behavior in solution.

Simulation of Binding Interactions with Macromolecular Targets (in silico)

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. jbcpm.comnih.gov For 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, molecular docking simulations can provide insights into its potential biological activities by identifying putative binding partners and characterizing the intermolecular interactions that stabilize the complex.

The general workflow for simulating the binding interactions of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol would involve several key steps. The three-dimensional structure of the ligand is first generated and optimized using computational chemistry software. nih.gov Concurrently, a suitable macromolecular target is selected based on a therapeutic hypothesis, and its crystal structure is obtained from a repository like the Protein Data Bank (PDB). nih.gov

During the docking process, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. jbcpm.com These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom of the ligand. While specific docking studies on 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol are not widely published, the methodology is well-established for similar phenolic and fluorinated compounds. nih.govnih.gov

Table 1: Generalized Steps in a Molecular Docking Simulation

| Step | Description |

| 1. Ligand Preparation | Generation of the 3D structure of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol and energy minimization. |

| 2. Receptor Preparation | Obtaining the 3D structure of the target protein and preparing it by removing water molecules and adding hydrogens. nih.gov |

| 3. Grid Generation | Defining the binding site on the receptor where the docking will be performed. ijcce.ac.ir |

| 4. Docking | Placing the ligand in the defined binding site and exploring different conformations and orientations. |

| 5. Scoring and Analysis | Evaluating the binding poses using a scoring function to predict binding affinity and analyzing the interactions formed. jbcpm.com |

In Silico Structure-Activity Relationship (SAR) and Ligand Design

In silico Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of new, more potent, and selective molecules.

Predictive models can be developed to forecast the biological interactions of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol. These models are often built using machine learning algorithms trained on datasets of compounds with known activities. By analyzing the physicochemical properties and structural features of the molecule, these models can predict its likely biological targets and interaction profiles. For instance, pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen large compound libraries for molecules with similar features. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For biphenyl (B1667301) derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. nih.gov A QSAR model for a series of analogs of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. nih.gov

A statistical method, such as multiple linear regression or partial least squares, is then used to build a regression model that correlates these descriptors with the observed biological activity. nih.gov A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to predict the activity of new, unsynthesized analogs. nih.govnih.gov

Table 2: Examples of Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

| Electronic | Partial Charges, Dipole Moment | Describes the electronic distribution within the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

| Topological | Connectivity Indices | Encodes information about the connectivity of atoms in the molecule. plos.org |

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com If a biological target for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is identified, virtual screening can be employed to find other compounds with potentially similar or improved activity. This can be done through ligand-based virtual screening, which searches for molecules with similar structural or pharmacophoric features, or structure-based virtual screening, which involves docking a library of compounds into the target's binding site. nih.gov

Following the identification of a lead compound like 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, computational lead optimization strategies can be applied to design analogs with improved properties. nih.govnih.gov This involves making small, targeted modifications to the lead structure and using computational models to predict the effect of these changes on activity, selectivity, and pharmacokinetic properties. nih.gov For example, modifications to the phenyl rings or the ester group could be explored to enhance binding affinity or improve metabolic stability. nih.gov

Reaction Mechanism Elucidation Through Computational Methods

The synthesis of biphenyl compounds like 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of such reactions. researchgate.netresearchgate.netbris.ac.uk

A computational study of the Suzuki-Miyaura reaction for the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol would involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netbris.ac.uk By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the role of the catalyst, ligands, and reaction conditions. nih.govresearchgate.net Such studies can help in optimizing the reaction conditions to improve the yield and selectivity of the synthesis. mdpi.com

Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. researchgate.netbris.ac.uk |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. researchgate.netbris.ac.uk |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. researchgate.netbris.ac.uk |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with specialized techniques like fluorine-19 NMR, provides a complete picture of the atomic connectivity and electronic environment.

1D and 2D NMR Techniques for Comprehensive Structural Assignment

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most fundamental data for structural assignment. In a typical analysis, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons and the methyl ester protons. The integration of these signals corresponds to the number of protons in each environment, while their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) provide information about neighboring protons.

For "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol," the aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenol (B47542) ring and the fluoro-methoxycarbonylphenyl ring will exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methoxy (B1213986) group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift (around 165-175 ppm). The carbon atoms directly bonded to the fluorine and oxygen atoms will also show characteristic shifts.

To definitively assign all proton and carbon signals and to establish the connectivity between them, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the proton networks within each aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the connectivity between the two aromatic rings and the attachment of the ester and hydroxyl functional groups.

A hypothetical table of expected NMR data is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Methoxy (-OCH₃) | ~3.9 ppm (s, 3H) | ~52 ppm |

| Carbonyl (-C=O) | - | ~166 ppm |

| Aromatic Protons | ~6.8-8.0 ppm (m) | ~115-160 ppm |

| Phenolic (-OH) | Variable (broad singlet) | - |

Fluorine NMR Spectroscopy for Electronic and Conformational Insights

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom and its coupling to neighboring nuclei. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR spectra are generally sharp and well-resolved.

For "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol," the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the aromatic ring. The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in both the ¹⁹F and the corresponding ¹H and ¹³C NMR spectra. These coupling constants provide crucial information for confirming the substitution pattern on the fluorinated ring and can also offer insights into the molecule's conformation in solution.

Solid-State NMR for Polymorph and Supramolecular Structure Characterization

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) spectroscopy probes the structure and dynamics of molecules in their solid, crystalline form. This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. The chemical shifts observed in ssNMR are highly sensitive to the local environment of each nucleus, including intermolecular interactions like hydrogen bonding and π-π stacking. Therefore, different polymorphs of "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol" would be expected to show distinct ssNMR spectra.

Furthermore, ssNMR can be used to probe the details of the supramolecular structure, such as the nature and geometry of hydrogen bonds involving the phenolic hydroxyl group and potential interactions with the methoxycarbonyl group or the fluorine atom in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Crystal Structure Determination and Polymorphism

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol" is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the unit cell, from which the positions of the individual atoms can be determined.

The resulting crystal structure would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. A key conformational feature that would be determined is the dihedral angle between the two aromatic rings, which describes their relative orientation.

Polymorphism, the ability of a substance to exist in more than one crystal form, can be investigated by growing crystals under different conditions (e.g., different solvents, temperatures, or crystallization rates). Each polymorph will have a unique crystal structure, characterized by a different unit cell and space group.

A hypothetical data table summarizing crystallographic information is provided below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure analysis also reveals the intermolecular interactions that govern the packing of the molecules in the solid state. For "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol," several types of non-covalent interactions are expected to play a significant role in the crystal packing.

The most prominent of these is likely to be hydrogen bonding involving the phenolic hydroxyl group. This group can act as a hydrogen bond donor to an acceptor atom on a neighboring molecule, such as the oxygen atom of the carbonyl group or the phenolic oxygen atom. These hydrogen bonds can lead to the formation of specific motifs, such as chains or dimers.

High-Resolution Mass Spectrometry and Advanced Chromatographic Techniques

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion (M⁺•), which can confirm the elemental composition of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol, C₁₄H₁₁FO₃. The expected fragmentation patterns under electron ionization (EI) are predictable based on the functional groups present and studies of similar methoxy- and halo-substituted biphenyls. nih.govnih.gov

The ionization process typically begins with the loss of a non-bonding electron, for example from the phenolic or ester oxygen atoms, to form the molecular ion. libretexts.org Subsequent fragmentation pathways are driven by the stability of the resulting ions and neutral fragments.

Key Fragmentation Pathways:

Alpha-Cleavage: A common pathway for esters is the cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃). libretexts.orgyoutube.com

Loss of Neutral Molecules: The molecular ion can lose stable neutral molecules. For instance, the loss of formaldehyde (B43269) (CH₂O) from the methoxy group or the loss of carbon monoxide (CO) from the ester functionality are plausible fragmentation routes.

Cleavage at the Biphenyl (B1667301) Linkage: While the bond between the two phenyl rings is strong, fragmentation can occur here, leading to ions corresponding to the individual substituted rings.

Inductive Cleavage: The electronegative fluorine and oxygen atoms can induce cleavage at adjacent bonds. youtube.com

The fragmentation of related methoxyhalobiphenyls has been studied, confirming that the methoxy group significantly influences the primary fragmentation routes. nih.gov The analysis of these pathways helps to confirm the structure of the molecule.

| Fragment Ion (Proposed) | m/z (Monoisotopic) | Proposed Neutral Loss | Formula of Loss |

| [C₁₄H₁₁FO₃]⁺• (Molecular Ion) | 246.0692 | - | - |

| [C₁₃H₈FO₃]⁺ | 231.0457 | Methyl Radical | •CH₃ |

| [C₁₄H₁₁O₃]⁺• | 227.0708 | Fluorine Radical | •F |

| [C₁₃H₈FO₂]⁺ | 215.0508 | Methoxy Radical | •OCH₃ |

| [C₈H₅FO]⁺ | 136.0324 | C₆H₅O₂• | Biphenyl Cleavage |

| [C₇H₄FO]⁺ | 123.0246 | C₇H₇O₂• | Biphenyl Cleavage |

Table 1: Predicted key fragment ions of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol in high-resolution mass spectrometry.

Chromatographic techniques are essential for assessing the purity of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol and for monitoring its synthesis or subsequent reactions. scielo.br

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is well-suited for analyzing this compound. scirp.orgmdpi.com The method can be optimized for resolution and run time. nih.gov Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | To ensure elution and good peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm and 280 nm | The biphenyl system provides strong UV absorbance for sensitive detection. scielo.br |

| Temperature | 30 °C | For reproducible retention times. |

Table 2: Representative HPLC method parameters for the analysis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC can be challenging due to the polar phenolic hydroxyl group, which can cause peak tailing and interaction with the column. researchgate.net Therefore, derivatization is often required to increase volatility and thermal stability. researchgate.net Silylation, which converts the acidic -OH group to a non-polar trimethylsilyl (B98337) (TMS) ether, is a common approach.

GC-MS is a powerful tool for monitoring reactions, as it can separate and identify reactants, intermediates, and products within a complex mixture. researchgate.netupb.ro

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation with BSTFA or MSTFA | To block the polar -OH group, increasing volatility and improving peak shape. researchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase like 5% phenyl methylpolysiloxane. | To separate compounds based on boiling point and polarity. |

| Carrier Gas | Helium at ~1-2 mL/min | Inert mobile phase for GC. upb.ro |

| Temperature Program | e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min | To separate compounds with a range of boiling points. |

| Detector | Mass Spectrometer (Electron Ionization mode) | Provides mass-to-charge ratio for structural confirmation and identification. upb.ronih.gov |

Table 3: Representative GC-MS method parameters for the analysis of derivatized 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Vibrational Spectroscopy (IR and Raman) and Electronic Absorption Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. longdom.orgnih.gov The spectra of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol would exhibit distinct peaks corresponding to its constituent parts.

O-H Stretch: A broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl ester group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp peak in the IR spectrum around 1700-1725 cm⁻¹ is indicative of the ester carbonyl group. Its exact position is influenced by conjugation with the aromatic ring.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations for the ester and the phenolic C-O bond would appear in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption in the IR spectrum, typically between 1000-1250 cm⁻¹, corresponds to the C-F bond.

Raman spectroscopy provides complementary information. nih.govnsf.gov Non-polar bonds and symmetric vibrations, such as the biphenyl linkage stretch, often produce strong Raman signals. Conformational analysis of substituted biphenyls can be aided by vibrational spectroscopy, as the dihedral angle between the two rings influences the vibrational modes. google.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to assign experimental frequencies and predict the low-energy conformation of the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | IR (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 2960 | IR, Raman |

| Ester C=O | Stretch | 1700 - 1725 | IR (Strong, Sharp) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

| Ester C-O | Stretch | 1200 - 1300 | IR |

| Phenolic C-O | Stretch | 1180 - 1260 | IR |

| C-F | Stretch | 1000 - 1250 | IR (Strong) |

Table 4: Characteristic vibrational frequencies for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is dominated by the π→π* transitions of the conjugated biphenyl π-system. cdnsciencepub.com Unsubstituted biphenyl in solution shows an intense absorption band (the K-band) around 250 nm. cdnsciencepub.com

The electronic properties are influenced by several factors:

Substituents: The hydroxyl (-OH), fluoro (-F), and methoxycarbonyl (-COOCH₃) groups act as auxochromes and chromophores that can shift the absorption maxima (λmax) and change their intensities. The electron-donating -OH group and the electron-withdrawing -COOCH₃ group can enhance charge-transfer character in the excited state.

Conjugation: The extent of π-conjugation between the two phenyl rings is highly dependent on the dihedral angle. A planar conformation would maximize conjugation, resulting in a bathochromic (red) shift to longer wavelengths. However, steric hindrance, even from ortho-hydrogens, causes the rings to be twisted relative to each other in the ground state. libretexts.org This twisting reduces orbital overlap, leading to a hypsochromic (blue) shift compared to a hypothetical planar structure. researchgate.net

Solvent and pH: The polarity of the solvent can influence the position of λmax. Furthermore, changing the pH will affect the phenolic group. In basic solution, deprotonation to the phenolate (B1203915) ion (-O⁻) creates a much stronger electron-donating group, which typically causes a significant red shift in the UV-Vis spectrum. nsf.gov This pH-dependent shift is a characteristic feature of phenolic compounds.

No Mechanistic Biological and Biochemical Research Data Found for "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol"

Despite a comprehensive search of scientific databases and literature, no specific in vitro or in silico research data could be located for the chemical compound 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Intensive queries aimed at elucidating the mechanistic biological and biochemical properties of this specific molecule did not yield any published studies. The search, which included the compound's chemical name, synonyms such as methyl 2-fluoro-4-(4-hydroxyphenyl)benzoate, and its CAS number (1393442-34-7), failed to identify any research pertaining to its effects on enzymes or receptors.

Consequently, this article cannot provide information on the following topics as outlined in the initial request:

Mechanistic Biological and Biochemical Research in Vitro & in Silico Focus

Receptor Binding Assays and Ligand-Target Interactions (In Vitro and In Silico):

Allosteric Modulation Investigations

The absence of any available data within the public domain for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol prevents the creation of an article detailing its mechanistic biological and biochemical research profile. Further investigation into this compound would be required to generate the specific data requested.

Structural Basis of Ligand-Receptor Recognition via Computational Docking

Computational docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method provides critical insights into the structural basis of molecular recognition, including the specific amino acid residues involved and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. researchgate.net For phenolic compounds, docking studies are instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level. nih.gov

The process involves using specialized software, such as Maestro from Schrödinger, to fit a ligand into the binding site of a protein with a known three-dimensional structure, typically obtained from a repository like the Protein Data Bank (PDB). nih.govnih.gov The program then calculates a "docking score" or "binding energy," which estimates the binding affinity between the ligand and the protein. nih.gov Lower binding energy values generally indicate a more stable and favorable interaction. nih.gov

In studies of similar molecules, such as flavone (B191248) derivatives, computational docking has been used to predict binding to targets like the Estrogen Receptor-α (ER-α) and the Epidermal Growth Factor Receptor (EGFR). nih.gov For example, a study on 3-methoxy flavone derivatives reported binding energies for various compounds, with one derivative (Cii) showing a binding energy of -10.14 kcal/mol for ER-α. nih.gov Such analyses help researchers prioritize compounds for synthesis and further biological testing based on their predicted interaction with proteins implicated in disease pathways. nih.gov While specific docking studies for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol are not detailed, this methodology represents the standard approach for investigating its potential receptor interactions.

Cell-Based Assays for Cellular Pathway Modulation (In Vitro, Non-Clinical)

Cell-based assays are fundamental in vitro tools for understanding how a chemical compound affects cellular functions. These assays move beyond a single protein target to assess the broader biological consequences of molecular interactions within a complex cellular environment. Phenotypic screening, which identifies substances that induce a desired change in cellular appearance or function, is a key strategy in this area. nih.govnih.gov

Investigation of Cellular Signaling Pathway Interventions

Phenolic compounds are known to modulate a wide array of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. nih.gov Research often focuses on key cascades such as the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways, which are frequently dysregulated in chronic diseases. nih.gov

Studies on structurally related molecules provide a template for how 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol might be investigated. For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to exert its anticancer effects by dually regulating the VEGFR2 and PPARγ pathways. nih.govnih.gov In breast cancer cell lines, MMPP was found to inhibit the phosphorylation of VEGFR2 while simultaneously enhancing the transcriptional activity of PPARγ. nih.govnih.gov This dual action ultimately leads to the downregulation of AKT activity, a central node in cell survival signaling. nih.govnih.gov

Another related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest at the G2/M phase. nih.gov This effect was mediated by the up-regulation of the p21 protein, a critical cell cycle inhibitor. nih.gov These examples highlight how targeted assays can pinpoint the specific signaling events altered by a compound.

Modulation of Protein Expression or Activity in Defined Cell Lines

To validate the findings from signaling pathway analyses, researchers employ techniques like Western blotting and quantitative PCR (RT-qPCR) to measure changes in the expression levels or activity of specific proteins. nih.gov

Research on the compound MMPP in breast cancer cells demonstrated this approach effectively. nih.govnih.gov Treatment with MMPP led to a measurable decrease in the phosphorylation of VEGFR2 and an increase in the expression of PTEN, a tumor suppressor. nih.gov Furthermore, MMPP treatment resulted in the activation of pro-apoptotic proteins, including caspase-3, caspase-8, and caspase-9, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov In a different study, MMPP was shown to increase the expression of the death receptors DR5 and FAS in HeLa cervical cancer cells. nih.gov

Similarly, studies with FMTC in Huh7 liver cancer cells showed a dose-dependent up-regulation of p21 protein expression and an increase in the phosphorylation of histone H3, confirming the induction of mitotic arrest. nih.gov These quantitative data provide concrete evidence of a compound's impact on key cellular proteins.

Table 1: Example of Protein Modulation by Structurally Related Compounds in Cell-Based Assays

| Compound | Cell Line | Protein Target | Observed Effect | Reference |

|---|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MDA-MB-231 (Breast Cancer) | VEGFR2 | Inhibited phosphorylation | nih.govnih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MDA-MB-231 (Breast Cancer) | PPARγ | Enhanced transcriptional activity | nih.govnih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MDA-MB-231 (Breast Cancer) | Caspase-3, 8, 9 | Activated | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | HeLa (Cervical Cancer) | DR5, FAS (Death Receptors) | Increased expression | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Liver Cancer) | p21 | Up-regulated expression | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Liver Cancer) | Histone H3 | Increased phosphorylation | nih.gov |

Phenotypic Screening in Controlled Cellular Systems

Illustrative studies on related compounds show the power of this approach. In breast cancer cell lines (MDA-MB-231, MCF7), MMPP was shown to inhibit cell growth, induce apoptosis, and suppress cell migration and invasion. nih.govnih.gov In hepatocellular carcinoma cells (Huh7), FMTC was found to suppress cell division in a dose-dependent manner and trigger apoptosis after prolonged exposure. nih.gov These phenotypic outcomes are the cumulative result of the underlying changes in signaling pathways and protein expression. Modern phenotypic screens can be conducted in high-throughput formats and may use advanced models like 3-D cell spheroids to better mimic the physiological environment of tissues. nih.gov

Table 2: Example of Phenotypic Effects of Structurally Related Compounds in Cellular Systems

| Compound | Cellular System | Observed Phenotypic Effect | Reference |

|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer Cell Lines (MDA-MB-231, MCF7) | Inhibition of cell growth and proliferation | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer Cell Lines (MDA-MB-231, MCF7) | Inducement of apoptosis | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer Cell Lines (MDA-MB-231, MCF7) | Suppression of cell migration and invasion | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Hepatocellular Carcinoma Cell Line (Huh7) | Suppression of cell division (G2/M arrest) | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Hepatocellular Carcinoma Cell Line (Huh7) | Inducement of apoptosis upon prolonged treatment | nih.gov |

Based on a comprehensive search of available scientific literature and databases, there is currently insufficient published research on the chemical compound “4-(3-Fluoro-4-methoxycarbonylphenyl)phenol” to provide a detailed article on its applications in advanced materials science and coordination chemistry as outlined in the user's request.

Searches for its specific use as a monomer in polymer chemistry, including polycondensation strategies, the synthesis of functional polymers, and its influence on polymer properties, did not yield any specific research findings. Similarly, no literature was found detailing its role as a ligand for the synthesis of metal complexes or the characterization of their coordination geometry and electronic properties.

While general information on related classes of compounds, such as other fluorinated phenols, biphenyls, and their use in polymer and coordination chemistry exists, the strict requirement to focus solely on "4-(3-Fluoro-4-methoxycarbonylphenyl)phenol" prevents the inclusion of this analogous data. Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. Further research and publication on this specific compound are needed before a comprehensive review of its applications can be compiled.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

While established methods for the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol likely rely on classical cross-coupling reactions, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies. The Suzuki-Miyaura reaction is a widely used method for creating biphenyl (B1667301) linkages, and future work could optimize this process for the specific synthesis of this compound. acs.org

One promising avenue is the exploration of aryne chemistry. The reaction of arylmagnesium halides with benzyne (B1209423) intermediates, followed by trapping with a suitable electrophile, could offer a novel, one-pot synthesis. acs.org This approach could potentially reduce the number of synthetic steps and the cost of starting materials. acs.org Furthermore, the development of continuous flow technologies for the synthesis could offer improved reaction control, scalability, and safety. researchgate.net

Below is a hypothetical comparison of potential synthetic methodologies that could be explored.

| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

| Optimized Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Catalyst cost and removal, ligand sensitivity | Development of more active and robust palladium or nickel catalysts; use of greener solvents. acs.org |

| Aryne-Mediated Synthesis | Fewer steps, readily available starting materials | Control of regioselectivity, potential for side reactions | Fine-tuning of reaction conditions, exploration of different aryne precursors and trapping agents. acs.org |

| C-H Activation/Functionalization | Atom economy, direct functionalization of simpler precursors | Regioselectivity control, harsh reaction conditions | Discovery of new directing groups and catalyst systems for selective C-H bond activation. nih.govresearchgate.net |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Initial setup cost, potential for clogging | Reactor design, optimization of reaction parameters in a continuous flow environment. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

The unique arrangement of functional groups in 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol opens the door to a variety of unexplored chemical transformations. The interplay between the electron-withdrawing fluorine and methoxycarbonyl groups and the electron-donating phenolic hydroxyl group can lead to interesting and potentially useful reactivity.

Future research could investigate the selective functionalization of the aromatic rings. Direct C-H functionalization of the phenol (B47542) ring, for instance, could provide access to a range of derivatives with novel substitution patterns. researchgate.netrsc.org The development of regioselective methods to functionalize the ortho, meta, or para positions relative to the hydroxyl group would be of significant interest. nih.gov

The reactivity of the fluorine atom itself could also be a focus. While typically considered a stable substituent, under certain conditions, nucleophilic aromatic substitution of the fluorine could be achieved, providing a route to other halogenated or functionalized derivatives. The ester group also presents a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, each yielding a new class of compounds with distinct properties.

Expansion into New Biological Targets and Mechanistic Investigations (in vitro, in silico)